Product packaging for 2-Phenylbutan-2-ol(Cat. No.:CAS No. 1565-75-9)

2-Phenylbutan-2-ol

Cat. No.: B073489
CAS No.: 1565-75-9
M. Wt: 150.22 g/mol
InChI Key: XGLHYBVJPSZXIF-UHFFFAOYSA-N
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Description

2-Phenylbutan-2-ol is a chiral tertiary alcohol of significant interest in synthetic organic chemistry and pharmacological research. Its structure, featuring a phenyl ring and a tertiary carbinol center, makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of more complex chiral molecules and as a model substrate for studying stereoselective reactions like Grignard additions or reductions. In neuropharmacology, this compound serves as a key structural analog and synthetic precursor in the study of compounds that interact with the central nervous system. Its mechanism of action is often investigated in the context of modulating neurotransmitter systems, with research focusing on its potential effects on NMDA receptors or its properties as a central depressant. This compound provides researchers with a versatile tool for exploring structure-activity relationships (SAR), developing novel synthetic methodologies, and investigating the biochemical pathways associated with substituted phenylalkyl alcohols. Available in high purity, this product is intended to support rigorous and reproducible scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B073489 2-Phenylbutan-2-ol CAS No. 1565-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbutan-2-ol
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InChI

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3
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InChI Key

XGLHYBVJPSZXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
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DSSTOX Substance ID

DTXSID801030816
Record name 2-Phenylbutan-2-ol
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Molecular Weight

150.22 g/mol
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CAS No.

1565-75-9
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Advanced Synthetic Methodologies for 2 Phenylbutan 2 Ol

Stereoselective and Enantioselective Synthesis of 2-Phenylbutan-2-ol

The creation of this compound with a specific three-dimensional arrangement (stereochemistry) is a significant challenge in organic synthesis. The molecule contains a quaternary stereocenter, a carbon atom bonded to four different groups, which makes its construction in an enantiomerically pure form particularly complex. Researchers have developed several advanced methods to control this chirality.

Biocatalytic Approaches to Enantiomerically Enriched this compound

Biocatalysis, which uses enzymes to perform chemical transformations, offers a green and highly selective route to chiral molecules. For compounds structurally similar to this compound, alcohol dehydrogenases (ADHs) have been employed for the asymmetric reduction of prochiral ketones. rsc.org For instance, the enzymatic reduction of 4-phenyl-2-butanone using whole cells of Lactobacillus kefiri has been shown to produce (R)-4-phenyl-2-butanol with high conversion and enantiomeric excess. sci-hub.se This highlights the potential for similar enzyme systems to be applied to the synthesis of enantiopure this compound from its corresponding ketone, propiophenone (B1677668).

Multi-enzyme cascade reactions represent a frontier in biocatalysis. polimi.it These one-pot systems can combine an ene-reductase (ER) for the reduction of a carbon-carbon double bond with an alcohol dehydrogenase (ADH) for the subsequent reduction of a carbonyl group. polimi.itresearchgate.net This approach allows for the creation of two adjacent stereocenters with high control, a strategy that could be adapted for precursors of this compound. polimi.it Dynamic kinetic resolution (DKR) is another powerful chemoenzymatic strategy, where an enzyme selectively acylates one enantiomer of a racemic alcohol while a metal catalyst continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of a single enantiomer product. diva-portal.orgunipd.it

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis using chiral metal complexes is a cornerstone for producing enantiomerically enriched tertiary alcohols. A significant breakthrough involves the use of chiral ligands to control the stereochemical outcome of Grignard reactions. A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has proven effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. rsc.orgnih.gov

For the synthesis of this compound, this methodology provides access to either the (R) or (S) enantiomer by selecting the appropriate starting materials and chiral ligand. rsc.org The use of a specific N,N,O-tridentate biaryl ligand, for instance, has enabled the synthesis of (R)-2-phenyl-2-butanol with high enantiomeric excess. rsc.orgnih.gov

Table 1: Asymmetric Grignard Addition for Chiral this compound Synthesis Data derived from research on chiral ligand-mediated reactions. rsc.org

KetoneGrignard ReagentChiral LigandProduct EnantiomerYieldEnantiomeric Excess (ee)
PropiophenoneMeMgBr(R,R)-Ligand(S)-2-Phenylbutan-2-olHighHigh
Acetophenone (B1666503)EtMgBr(R,R)-Ligand(S)-2-Phenylbutan-2-olHighHigh
PropiophenoneMeMgBr(S,S)-Ligand(R)-2-Phenylbutan-2-olHighHigh
AcetophenoneEtMgBr(S,S)-Ligand(R)-2-Phenylbutan-2-olHighHigh

Diastereoselective Routes to this compound Precursors

While this compound itself is chiral but does not have diastereomers, diastereoselective strategies are crucial for synthesizing its precursors when multiple stereocenters are involved. For example, the synthesis of a precursor like (2R,3S)-3-methyl-4-phenylbutan-2-ol can be achieved via a dynamic kinetic resolution (DKR) process using an Iridium-N,P catalyst. diva-portal.org

Another relevant strategy is the diastereoselective synthesis of 1,3-diols or 1,3-aminoalcohols, which can be precursors to complex molecules. mdpi.compsu.edu Hydroxy- or azido-selenenylation of trans-allylic alcohols can produce 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azidoalcohols with good diastereomeric ratios. mdpi.com These methods, which control the relative stereochemistry of adjacent functional groups, are fundamental in building complex chiral architectures that could potentially be transformed into chiral tertiary alcohols.

Chirality Control in Carbon-Carbon Bond Formation

The fundamental challenge in synthesizing chiral this compound is controlling the stereochemistry during the carbon-carbon bond-forming step—typically the addition of an organometallic reagent to a ketone. The mechanism of chirality transfer from a chiral ligand to the product is a subject of intensive study.

In the ligand-mediated Grignard additions, it is proposed that the chiral ligand and the Grignard reagent form an active chiral complex. nih.gov This complex then coordinates to the ketone, creating a structured transition state that directs the nucleophilic attack of the alkyl or aryl group from a specific face of the carbonyl, leading to the observed enantioselectivity. nih.gov The introduction of a biaryl fragment into the ligand's structure has been shown to be crucial for achieving high levels of stereocontrol. nih.gov Optimizing the order of reagent addition, where the chiral ligand-magnesium complex is pre-formed before the ketone is introduced, is a key strategy to maximize enantioselectivity. rsc.org

Modern Chemical Synthesis Routes to this compound

Beyond asymmetric methods, the development of efficient and scalable traditional synthetic routes remains important.

Optimized Grignard Reaction Strategies for this compound

The Grignard reaction is a classic and versatile method for forming tertiary alcohols. organicchemistrytutor.commt.commasterorganicchemistry.com For this compound, there are two primary combinations of a ketone and a Grignard reagent that can be used. doubtnut.com

Acetophenone reacts with Ethylmagnesium bromide (EtMgBr) .

Propiophenone reacts with Methylmagnesium bromide (MeMgBr) .

Both routes yield the desired tertiary alcohol after an acidic workup. rsc.org

Table 2: Grignard Reaction Combinations for this compound

KetoneGrignard ReagentResulting Alcohol
AcetophenoneEthylmagnesium bromideThis compound
PropiophenoneMethylmagnesium bromideThis compound

Modern synthetic chemistry focuses on optimizing these established reactions for yield, safety, and efficiency, particularly for large-scale production. researchgate.net The use of flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processes. researchgate.netresearchgate.net Flow reactors provide superior heat dissipation, which is critical for controlling the highly exothermic Grignard reaction, and allow for precise control over reaction time and temperature, often leading to higher yields and reproducibility. mt.comresearchgate.net

Furthermore, additives can be used to enhance the reaction. The use of lanthanide salts, such as a Lanthanum(III) chloride and lithium chloride complex (LaCl₃·2LiCl), can promote the addition of organometallic reagents to sterically hindered or easily enolizable ketones. sigmaaldrich.com

Reduction of Ketonic Precursors to this compound

The synthesis of this compound is frequently achieved through the nucleophilic addition of organometallic reagents to suitable ketonic precursors. This transformation, while technically an addition reaction, results in the reduction of the ketone's carbonyl group to a hydroxyl group. Grignard reagents are commonly employed for this purpose.

Two primary combinations of a ketone and a Grignard reagent can be utilized to form the target tertiary alcohol doubtnut.com:

Ethylmagnesium bromide (C₂H₅MgBr) reacting with acetophenone (C₆H₅COCH₃). In this reaction, the ethyl nucleophile from the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield this compound doubtnut.comyoutube.com.

Methylmagnesium bromide (CH₃MgBr) reacting with propiophenone (ethyl phenyl ketone, C₆H₅COC₂H₅). Similarly, the methyl nucleophile adds to the carbonyl carbon of propiophenone. Hydrolysis of the intermediate magnesium alkoxide furnishes the final product, this compound doubtnut.com.

Another approach involves the bioreduction of ketonic precursors. For instance, the chiral alcohol (2R)-2-phenylbutan-2-ol can be synthesized via the bioreduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus. This method offers high enantioselectivity. smolecule.com

The table below summarizes these reductive approaches to this compound.

Precursor 1 (Ketone)Precursor 2 (Nucleophile Source)ProductReaction Type
AcetophenoneEthylmagnesium BromideThis compoundGrignard Reaction
PropiophenoneMethylmagnesium BromideThis compoundGrignard Reaction
1-Phenyl-2-butanoneRhizopus arrhizus(2R)-2-phenylbutan-2-olBioreduction

Multi-Component Reactions for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. While direct MCRs for this compound are not prominently documented, MCRs are used to generate complex derivatives.

For example, a three-component reaction involving N,N-dibenzyl-L-phenylalaninal, various amines, and a masked acyl cyanide (MAC) reagent leads to the stereoselective synthesis of N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides. These amides are precursors to anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives, which are valuable building blocks for therapeutic agents. doaj.org

Another multi-step synthesis for a derivative, 2-(N,N-dimethylamino)-2-phenylbutanol, begins with a three-component addition reaction between propiophenone, sodium cyanide, and dimethylamine (B145610) to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. This intermediate then undergoes hydrolysis, esterification, and finally reduction to yield the target amino alcohol derivative. google.comgoogle.com

Continuous Flow Synthesis Applications for this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety, and greater scalability. This technology is applicable to the synthesis of tertiary alcohols like this compound. Research has demonstrated the synthesis of various alcohols using continuous flow reactors. For example, the synthesis of 2-phenylpropan-2-ol from acetophenone has been achieved with a 95% yield in a continuous flow setup. unimi.it Similarly, processes have been developed for the continuous flow synthesis of N-methyl secondary amines from alcohol precursors, showcasing the technology's utility in multi-step sequences. acs.org

The application of telescoped continuous flow processes, where multiple reaction steps are connected without isolating intermediates, has been used to create chiral precursors for 1-aryl-1,3-diols. nih.gov Such a setup, using commercially available syringe pumps, reactor coils, and backpressure regulators, could be adapted for the synthesis of this compound from its ketonic precursors and Grignard reagents, potentially improving yield and safety.

Retrosynthetic Analysis in this compound Synthesis Design

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a tertiary alcohol, the most logical disconnections are the carbon-carbon bonds adjacent to the alcohol-bearing carbon.

The C-C bond disconnections lead to a phenyl-substituted ketone and an alkyl organometallic reagent, which are ideal synthons for a Grignard reaction.

Disconnection A: Breaking the bond between the tertiary carbon (C2) and the ethyl group leads to an acetophenone synthon and an ethyl nucleophile synthon. This corresponds to the forward synthesis using acetophenone and ethylmagnesium bromide doubtnut.com.

Disconnection B: Breaking the bond between the tertiary carbon (C2) and the methyl group suggests a propiophenone (ethyl phenyl ketone) synthon and a methyl nucleophile synthon. This translates to the synthesis using propiophenone and methylmagnesium bromide doubtnut.com.

Disconnection C: Disconnecting the phenyl group from the tertiary carbon points to 2-butanone (B6335102) and a phenyl nucleophile (e.g., phenylmagnesium bromide) as precursors.

These disconnections, illustrated below, form the basis of the most common and practical laboratory syntheses of this compound.

(Image illustrating the retrosynthetic disconnections of this compound)

Derivatization and Functionalization Strategies of this compound

The hydroxyl group of this compound is a key site for further chemical modification, allowing for the synthesis of various derivatives through etherification and esterification reactions.

Etherification Reactions of this compound (e.g., O-Phenylation)

Etherification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions. However, specific methods have been developed for this transformation. Copper(II)-catalyzed O-phenylation provides a route to synthesize tert-alkyl phenyl ethers under mild conditions. arkat-usa.org In this reaction, a tertiary alcohol can react with a pentavalent organobismuth reagent, such as tetraphenylbismuth fluoride (B91410) (Ph₄BiF), in the presence of a Cu(OAc)₂ catalyst. arkat-usa.org This method has been shown to be effective for simple tertiary alcohols, providing the corresponding phenyl ethers in high yields without significant formation of ketone or aldehyde byproducts from oxidation. arkat-usa.org

Reactant 1Reactant 2CatalystProduct Type
Tertiary AlcoholOrganobismuth(V) ReagentCopper(II) Acetatetert-Alkyl Phenyl Ether

Esterification of the Hydroxyl Group in this compound

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. smolecule.comsmolecule.comchembk.com This reaction is a fundamental transformation in organic synthesis. A specific example is found in the multi-step preparation of 2-(N,N-dimethylamino)-2-phenylbutanol, where an intermediate, 2-(N,N-dimethylamino)-2-phenylbutyric acid, is reacted with ethanol (B145695) in the presence of concentrated sulfuric acid. This refluxing esterification step yields 2-(N,N-dimethylamino)-2-phenylbutyrate, which is then reduced to the final alcohol product. google.comgoogle.com This demonstrates a standard approach to ester formation that can be applied to this compound itself to produce a variety of ester derivatives.

Substitution Reactions of this compound Hydroxyl Group

The hydroxyl group of this compound, being a poor leaving group, can be converted into a better leaving group to facilitate nucleophilic substitution reactions. As a tertiary benzylic alcohol, it readily forms a stable tertiary benzylic carbocation, favoring SN1-type reactions.

One common method involves the reaction with hydrohalic acids, such as hydrobromic acid (HBr), to replace the hydroxyl group with a halogen. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form the tertiary carbocation. The subsequent attack by the bromide ion yields 2-bromo-2-phenylbutane.

Similarly, thionyl chloride (SOCl₂) can be employed to synthesize 2-chloro-2-phenylbutane. This reaction often occurs with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion.

Beyond halogenation, the hydroxyl group can be displaced by other nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) can introduce the azido (B1232118) group, forming 2-azido-2-phenylbutane. The use of potassium cyanide (KCN) can lead to the formation of 2-cyano-2-phenylbutane. Furthermore, esterification can be achieved by reacting this compound with an acyl halide or anhydride, such as acetic anhydride, to produce 2-phenylbutan-2-yl acetate. In the presence of an acid catalyst, etherification with an alcohol like methanol (B129727) can yield 2-methoxy-2-phenylbutane.

Under acidic conditions, this compound can also undergo dehydration, an E1 elimination reaction, to form alkenes. The major product of this reaction is typically the more substituted and stable alkene, 2-phenyl-2-butene, although the less substituted isomer, 2-phenyl-1-butene, may also be formed.

Interactive Table: Substitution Reactions of this compound

ReagentProductReaction Type
Hydrobromic acid (HBr)2-Bromo-2-phenylbutaneSN1
Thionyl chloride (SOCl₂)2-Chloro-2-phenylbutaneSNi
Sodium azide (NaN₃)2-Azido-2-phenylbutaneSN1
Potassium cyanide (KCN)2-Cyano-2-phenylbutaneSN1
Acetic anhydride2-Phenylbutan-2-yl acetateEsterification
Methanol (acid catalyst)2-Methoxy-2-phenylbutaneEtherification
Acid catalyst (e.g., H₂SO₄)2-Phenyl-2-buteneE1 Elimination

Selective Oxidation and Reduction of this compound

The oxidation and reduction of this compound target different parts of the molecule, leading to a variety of synthetic transformations.

Oxidation:

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. americanelements.com However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, cleavage of carbon-carbon bonds can occur. doubtnut.com For instance, vigorous oxidation can cleave the molecule to yield acetophenone. doubtnut.com

A more selective oxidation has been reported for tertiary benzylic alcohols using oxoammonium salts, which proceeds through a tandem elimination/allylic oxidation to yield an allylic ether. citeab.comfishersci.ie

Reduction:

The benzylic hydroxyl group of this compound can be removed through hydrogenolysis. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce the alcohol to the corresponding alkane, 2-phenylbutane. fishersci.ca Catalytic hydrogenation over a palladium catalyst can also effect this transformation. nih.gov

Alternatively, the carbonyl group of a ketone precursor to this compound, such as ethyl phenyl ketone, can be completely reduced to a methylene (B1212753) group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which would also ultimately yield 2-phenylbutane. thegoodscentscompany.comthegoodscentscompany.com

Interactive Table: Oxidation and Reduction of this compound

Reaction TypeReagent(s)Product
Oxidation (Forced)Potassium permanganate (KMnO₄)Acetophenone
Reduction (Hydrogenolysis)Lithium aluminum hydride (LiAlH₄)2-Phenylbutane
Reduction (Clemmensen)Zinc amalgam (Zn(Hg)), HCl2-Phenylbutane
Reduction (Wolff-Kishner)Hydrazine (N₂H₄), base2-Phenylbutane

Reaction Mechanisms and Kinetics of 2 Phenylbutan 2 Ol Transformations

Mechanistic Pathways of 2-Phenylbutan-2-ol Oxidation Reactions

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions. However, stronger oxidizing agents can facilitate its conversion to other functional groups. The specific products and mechanistic pathways depend on the oxidant used. For instance, oxidation with potent agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can lead to the formation of ketones or carboxylic acids.

One studied oxidation pathway involves the use of dimethyldioxirane (B1199080). The selective hydroxylation of (-)-2-phenylbutane with dimethyldioxirane yields exclusively (-)-2-phenylbutan-2-ol with complete retention of configuration, suggesting a non-radical pathway for this specific transformation. mdma.ch

In contrast, photocatalytic oxidation using decatungstate (W10O32^4-) in the presence of molecular oxygen and a co-catalyst like triethylsilane proceeds via a free carbon-centered radical intermediate. ingentaconnect.comresearchgate.net This is supported by stereoisotopic studies and the observation of product racemization. ingentaconnect.comresearchgate.net The mechanism is believed to involve a hydrogen atom abstraction as the rate-determining step. ingentaconnect.comresearchgate.net The initial products are often tertiary hydroperoxides, which can then be reduced to the corresponding alcohol, this compound. ingentaconnect.comresearchgate.net

The table below summarizes the products of different oxidation reactions involving this compound or its precursors.

Oxidizing Agent/SystemSubstrateMajor Product(s)Reference
Potassium Permanganate (KMnO4)2-PhenylbutaneBenzoic acid doubtnut.com
Dimethyldioxirane(-)-2-Phenylbutane(-)-2-Phenylbutan-2-ol mdma.ch
Decatungstate/O2/Et3SiH(S)-2-Phenylbutane(R)- and (S)-2-Phenylbutan-2-ol (racemic mixture) ingentaconnect.comresearchgate.net

Mechanistic Pathways of this compound Reduction Reactions

The reduction of this compound itself is not a common transformation as the alcohol functional group is already in a reduced state. However, the formation of this compound can be achieved through the reduction of related compounds. For example, the reduction of 2-phenyl-3-butyn-2-ol (B89498) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields this compound as the saturated product. This reaction proceeds through the hydrogenation of the alkyne group.

Similarly, the reduction of ketones is a primary method for synthesizing alcohols. While not directly the reduction of this compound, the reduction of a ketone like 2-phenyl-2-butanone with a reducing agent such as sodium borohydride (B1222165) (NaBH4) would yield this compound. masterorganicchemistry.com The mechanism of ketone reduction by NaBH4 involves the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

The table below outlines key reduction reactions leading to the formation of this compound.

Reducing Agent/SystemSubstrateProductReference
Pd/C, H22-Phenyl-3-butyn-2-olThis compound
NaBH42-Phenyl-2-butanoneThis compound masterorganicchemistry.com

Nucleophilic Substitution (SN1/SN2) Mechanisms Involving this compound

The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be protonated by an acid to form a better leaving group, water. masterorganicchemistry.com Due to the tertiary nature of the carbocation that would be formed upon the departure of the leaving group, this compound is expected to undergo nucleophilic substitution primarily through an SN1 mechanism. masterorganicchemistry.com

The SN1 (substitution nucleophilic unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the loss of the leaving group (water, after protonation) to form a stable tertiary carbocation. masterorganicchemistry.com The stability of this carbocation is enhanced by both the inductive effect of the alkyl groups and the resonance stabilization provided by the phenyl group. In the second step, a nucleophile attacks the planar carbocation, which can occur from either face, often leading to a racemic or nearly racemic mixture of products if the starting material is chiral. masterorganicchemistry.com

For example, the reaction of this compound with a strong hydrohalic acid like HCl proceeds via an SN1 mechanism to form the corresponding alkyl halide. masterorganicchemistry.com Computational studies on related 2-arylalcohols have shown that the SN1-like pathway has a lower activation barrier than the SN2-like pathway. cardiff.ac.uk

The SN2 (substitution nucleophilic bimolecular) mechanism, which involves a backside attack by the nucleophile in a single concerted step, is sterically hindered at the tertiary carbon of this compound and is therefore not a favored pathway. matanginicollege.ac.in

Radical Reaction Intermediates and Pathways in this compound Chemistry

Radical intermediates play a significant role in certain reactions involving this compound and its precursors. As mentioned in the oxidation section, the decatungstate-catalyzed photooxygenation of S-2-phenylbutane to form this compound proceeds through a free carbon-centered radical intermediate. ingentaconnect.comresearchgate.net The formation of a racemic product from an enantiomerically pure starting material provides strong evidence for the presence of a planar radical intermediate. ingentaconnect.comresearchgate.net

In another study, the reaction of 4-phenyl-2-butyl hydroperoxide with a radical initiator in an oxygen-saturated solution produced 4-phenylbutan-2-one and 4-phenylbutan-2-ol, indicating the involvement of secondary alkyl peroxy radicals. journals.co.za

The stability of radical intermediates follows a similar trend to carbocations, with tertiary radicals being more stable than secondary and primary radicals. libretexts.org The benzylic position in this compound can also stabilize a radical through resonance.

Stereoisotopic Studies and Kinetic Isotope Effects in this compound Reactions

Stereoisotopic studies and the measurement of kinetic isotope effects are powerful tools for elucidating reaction mechanisms. In the decatungstate-catalyzed photooxygenation of S-2-phenylbutane, the observation of product racemization to give both (R)- and (S)-2-phenylbutan-2-ol confirms a stepwise mechanism involving a free carbon-centered radical intermediate. ingentaconnect.comresearchgate.net

Furthermore, primary and β-secondary isotope effects in this reaction provide strong evidence that a hydrogen atom abstraction is the rate-determining step. ingentaconnect.comresearchgate.net A significant primary kinetic isotope effect (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step, as the C-D bond is stronger and broken more slowly.

In a different context, a study on the electrochemical oxidation of an enantioenriched arylalcohol, which produced a racemic product, confirmed the involvement of a planar benzylic carbocation intermediate, consistent with an SN1-type mechanism. cardiff.ac.uk Similarly, the hydroxylation of (R)-(-)-2-phenylbutane by dimethyldioxirane resulted in (R)-(-)-2-phenylbutan-2-ol with complete retention of configuration, indicating a mechanism that does not involve a free radical or carbocation intermediate that would lead to racemization. mdma.ch

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry plays a crucial role in analyzing transition states and determining reaction coordinates for reactions involving this compound. For the electrochemical deconstructive methoxylation of related 2-arylalcohols, density functional theory (DFT) calculations were used to locate the transition states for both SN1- and SN2-like mechanisms. cardiff.ac.uk The calculations revealed that the SN1-like pathway had a significantly lower activation barrier (ΔG‡ ≈ 16-17 kcal/mol) compared to the SN2-like pathway (ΔG‡ ≈ 44 kcal/mol). cardiff.ac.uk This computational finding, supported by experimental results showing racemization, confirmed that the reaction proceeds via a planar benzylic carbocation intermediate. cardiff.ac.uk

Such analyses provide a detailed picture of the energy landscape of the reaction, identifying the lowest energy path from reactants to products and the structure of the high-energy transition state that connects them.

Computational Chemistry and Theoretical Studies of 2 Phenylbutan 2 Ol

Quantum Mechanical (QM) Calculations for 2-Phenylbutan-2-ol Electronic Structure

Quantum mechanical calculations are fundamental to determining the electronic properties of a molecule by solving the Schrödinger equation. northwestern.edu These calculations provide access to the molecule's wavefunction, from which properties like electron distribution, molecular orbital energies, and electrostatic potential can be derived. northwestern.edu For this compound, QM methods such as Hartree-Fock (HF) and post-HF methods or Density Functional Theory (DFT) can be used to model its electronic structure.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. While specific QM studies detailing the electronic structure of this compound are not prevalent in the reviewed literature, the principles of these calculations are well-established for organic molecules. researchgate.net The molecular electrostatic potential (MESP) surface, another QM-derived property, can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. diva-portal.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals information about the system's dynamic behavior, conformational changes, and thermodynamic properties.

For this compound, MD simulations could be employed to study its behavior in various solvents, its interaction with other molecules, or its aggregation properties. For instance, simulations could model the solvation shell around the molecule in an aqueous or organic solvent, providing insights into solubility and intermolecular interactions. Although direct MD simulation studies on this compound are sparse, research on derivatives highlights the utility of this technique. For example, MD simulations have been conducted on complex molecules incorporating a 3-amino-2-hydroxy-4-phenylbutyl moiety, a structure derived from a related phenylbutanol core, to substantiate their stability and interaction with biological targets. nih.gov A 100-nanosecond simulation was used in one such study to confirm that a potential drug candidate was a better inhibitor than a control drug. nih.gov

Density Functional Theory (DFT) Applications in this compound Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the reactivity of molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than its complex wavefunction. researchgate.net This approach is used to determine molecular geometries, vibrational frequencies, and various reactivity descriptors. mdpi.com

Reaction Pathway Modeling and Energy Landscape Mapping for this compound Transformations

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. Computational chemistry allows for the modeling of reaction pathways and the characterization of stationary points, including reactants, products, intermediates, and transition states.

For transformations involving this compound, such as its dehydration to form alkenes or its oxidation, computational modeling can elucidate the step-by-step mechanism. By calculating the energies of transition states, activation barriers for different potential pathways can be determined, explaining reaction selectivity and kinetics. For instance, in the electrochemical homocoupling of secondary alcohols, control experiments and analysis led to a proposed mechanism where the alcohol is first oxidized to a ketone intermediate. beilstein-journals.org While a detailed, computationally mapped energy landscape for specific transformations of this compound was not found in the surveyed literature, this approach is standard for mechanistic studies in organic chemistry.

Stereochemical Prediction and Conformational Analysis of this compound Enantiomers

This compound is a chiral molecule, containing a stereogenic center at the C2 carbon. It exists as a pair of enantiomers, (R)-2-phenylbutan-2-ol and (S)-2-phenylbutan-2-ol. The spatial arrangement of atoms in these enantiomers can lead to different biological activities and interactions.

Computational methods are essential for studying the stereochemistry of such molecules. Conformational analysis, which involves identifying the stable low-energy conformations (rotamers) of a molecule, can be performed using molecular mechanics or quantum chemical methods. For each enantiomer of this compound, rotations around the C-C single bonds will produce various conformers with different energies. Identifying the global minimum energy conformation is crucial for understanding the molecule's predominant shape. While organic compounds often exist as a mixture of interconverting conformers, computational analysis can determine their relative populations. rsc.org Techniques like chiral HPLC are used experimentally to validate enantiomeric purity, which can be correlated with computational predictions of stereochemical integrity.

Molecular Docking Studies with this compound and Its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. researchgate.net It is a critical tool in drug discovery and for understanding biological interactions at a molecular level.

While specific docking studies featuring this compound as the ligand were not prominently found, research on its derivatives demonstrates the application of this method. For example, a comprehensive in silico screening was performed on thousands of molecules based on a 3-amino-4-phenylbutan-2-ol (B13248511) pharmacophore. nih.gov In this study, molecular docking was used to analyze molecular interactions and narrow down potential drug candidates against the RNA-dependent RNA polymerase of the SARS-CoV-2 virus. nih.gov The docking scores, along with MM-GBSA binding free energy calculations, helped identify the most promising inhibitor. nih.gov Such studies underscore how the this compound scaffold could be incorporated into larger molecules and evaluated for potential biological activity using molecular docking.

Catalysis in 2 Phenylbutan 2 Ol Chemistry

Homogeneous Catalysis for 2-Phenylbutan-2-ol Synthesis and Transformations

Homogeneous catalysis plays a pivotal role in the primary synthesis route for this compound, which is predominantly the Grignard reaction. This method involves the nucleophilic addition of an organomagnesium halide to a ketone. The versatility of this reaction allows for multiple combinations of reactants to achieve the target molecule. doubtnut.com For instance, the reaction can proceed by adding ethylmagnesium bromide to acetophenone (B1666503) or by adding methylmagnesium bromide to propiophenone (B1677668). doubtnut.com

To enhance the efficiency and selectivity of such alkylations, particularly for ketones susceptible to side reactions like enolization, specific homogeneous catalytic systems have been developed. Research into the synthesis of tertiary alcohols has shown that zinc(II) ate complexes, generated in situ, can effectively catalyze the selective addition of Grignard reagents to ketones. nii.ac.jp For example, the use of ZnCl2 as a catalyst in the reaction between a Grignard reagent and a ketone has been shown to produce the desired tertiary alcohol in high yield (98% for a related structure), suppressing the formation of byproducts. nii.ac.jp

The classic Friedel-Crafts alkylation represents another homogeneous synthetic route, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comthermofisher.cn In principle, this compound could be synthesized by the AlCl₃-catalyzed reaction of benzene (B151609) with 2-chloro-2-butanol (if stable) or a related precursor. The mechanism involves the formation of a carbocation electrophile that subsequently attacks the benzene ring. mt.com

Transformations of tertiary alcohols are also facilitated by homogeneous catalysts. While data specifically on this compound is limited, studies on analogous structures are informative. For instance, palladium complexes with specific phosphine (B1218219) ligands have been used to catalyze the aminocarbonylation of tertiary alcohols, converting them into amides containing a quaternary carbon center. rsc.org Furthermore, ruthenium complexes such as (η5-Pentaphenylcyclopentadienyl)RuCl(CO)₂ have been identified as efficient catalysts for the racemization of chiral secondary alcohols at room temperature, a principle that could be extended to transformations involving chiral precursors or derivatives of this compound. diva-portal.org

Table 1: Grignard Reagent Combinations for this compound Synthesis

Ketone Grignard Reagent Resulting Alcohol
Acetophenone (C₆H₅COCH₃) Ethylmagnesium bromide (C₂H₅MgBr) This compound
Propiophenone (C₆H₅COC₂H₅) Methylmagnesium bromide (CH₃MgBr) This compound

This table illustrates the two primary Grignard reaction pathways to synthesize the target compound. doubtnut.com

Heterogeneous Catalysis in Reactions Involving this compound

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. In the context of this compound synthesis, solid acid catalysts are relevant for Friedel-Crafts type reactions. These catalysts can include acidic cation exchange resins or anhydrous acid-exchanged zeolites, which provide a solid surface for the reaction to occur, simplifying workup compared to homogeneous Lewis acids. mt.com

Multifunctional heterogeneous catalysts have been designed for complex cascade reactions. For example, a one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone (B3395972) has been achieved using AuPd nanoalloys supported on MgO or TiO₂. rsc.org This system catalyzes a sequence of dehydrogenation, condensation, and hydrogenation reactions. This highlights a sophisticated approach where different active sites on a single solid catalyst drive multiple transformations, a strategy potentially adaptable for the synthesis of this compound precursors. rsc.org

The dehydration of this compound to form alkenes (2-phenyl-1-butene and 2-phenyl-2-butene) is a common transformation that can be effectively catalyzed by solid acids. Heterogeneous catalysts like alumina (B75360) or silica-alumina are often employed for such eliminations at elevated temperatures, favoring the formation of the more stable alkene (Zaitsev's rule).

Catalytic transfer hydrogenation using heterogeneous catalysts is another important application. For instance, the reduction of styrene (B11656) oxide to 2-phenylethanol (B73330) has been accomplished using a palladium catalyst on a saponite (B12675438) clay support, with an organic molecule serving as the hydrogen donor. google.com This demonstrates the utility of supported metal catalysts in related syntheses.

This table details the efficiency of a heterogeneous catalyst in a one-pot reaction sequence analogous to potential synthetic routes for phenylbutanols. Data adapted from a study on related compounds. rsc.org

Biocatalysis and Enzyme Engineering for Enantioselective this compound Production

However, significant advances in the biocatalytic synthesis of structurally similar chiral tertiary alcohols demonstrate the potential of enzymatic methods. A notable example is the multi-enzyme cascade for the synthesis of the odorant 3-methyl-4-phenylbutan-2-ol. researchgate.net This process utilizes two enzymes in a cascade:

An ene-reductase (ER) , specifically OYE3, first catalyzes the asymmetric reduction of an α,β-unsaturated ketone ((E)-3-methyl-4-phenylbut-3-en-2-one) to a saturated ketone ((S)-3-methyl-4-phenylbutan-2-one) with high enantioselectivity (98% ee). researchgate.net

An alcohol dehydrogenase (ADH) then reduces the intermediate ketone to the final tertiary alcohol product. By selecting different ADHs, such as PLADH or READH, different stereoisomers of the final product can be obtained. researchgate.net

This cascade demonstrates a sophisticated biocatalytic strategy to access chiral tertiary alcohols. Further research could potentially adapt this ene-reductase/ADH cascade approach for the synthesis of chiral precursors to this compound.

Additionally, biocatalysis is extensively used in the synthesis of related chiral molecules within the phenylbutane family. For example, whole cells of Lactobacillus kefiri have been used for the enantioselective reduction of 4-phenyl-2-butanone to (R)-4-phenyl-2-butanol with high conversion (99%) and good enantiomeric excess (91% ee). sci-hub.se Moreover, ω-transaminase (ω-TA) enzymes are engineered and employed in cascades to convert racemic alcohols like 4-phenyl-2-butanol (B1222856) into highly valuable, enantiopure (S)- or (R)-amines. researchgate.netmdpi.com These examples underscore the power of enzyme engineering and cascade design in producing chiral molecules, a field with latent potential for application to tertiary alcohols like this compound.

Photo-catalysis and Photoredox Systems in this compound Chemistry

Photocatalysis offers novel pathways for chemical synthesis under mild conditions. A direct photocatalytic synthesis of this compound has been demonstrated through the photooxygenation of (S)-2-phenylbutane. researchgate.netresearchgate.net This reaction is catalyzed by the decatungstate anion (W₁₀O₃₂⁴⁻) in the presence of molecular oxygen and triethylsilane. The process yields a racemic mixture of (R)- and (S)-2-phenylbutan-2-ol, indicating the reaction proceeds through a free carbon-centered radical intermediate. researchgate.netresearchgate.net This mechanism involves a hydrogen atom abstraction from the substrate by the photo-excited catalyst as the rate-determining step.

Visible-light photoredox catalysis is also a powerful tool for the transformation of tertiary alcohols. By converting the alcohol into a redox-active derivative, such as a cesium oxalate, subsequent photocatalytic activation can generate a tertiary alkyl radical. chemrxiv.org This radical can then be trapped by various reagents. For instance, using 4CzIPN as an organic photocatalyst, tertiary alcohols have been converted into alkynylated products via reaction with ethynylbenziodoxolones (EBX) reagents. chemrxiv.org

Design and Optimization of Catalytic Systems for this compound Synthesis

The effective synthesis of this compound relies on the careful design and optimization of catalytic systems across various domains.

Homogeneous Systems: Optimization focuses on enhancing selectivity and yield. In Grignard synthesis, the design of catalytic zinc(II) ate complexes helps to outcompete side reactions by increasing the nucleophilicity of the alkyl group while maintaining low basicity. nii.ac.jp For other transformations, the electronic and steric properties of ligands in transition-metal complexes (e.g., palladium or ruthenium) are systematically varied to control the activity and regioselectivity of the catalytic process. rsc.org

Heterogeneous Systems: The design principle for heterogeneous catalysts involves creating multifunctional materials. This is achieved by supporting metal nanoparticles (e.g., AuPd) on carefully selected metal oxide supports (e.g., MgO, TiO₂). rsc.org The support is not merely inert but can possess acidic or basic properties that are crucial for specific reaction steps like condensation. Optimization involves controlling the size and composition of the metal nanoparticles, the nature of the support, and reaction parameters like temperature and pressure to maximize the efficiency of cascade reactions and ensure catalyst stability and reusability. rsc.org

Biocatalytic Systems: The design of biocatalytic routes for tertiary alcohols requires innovative thinking, such as the development of multi-enzyme cascades. researchgate.net This involves screening for suitable enzymes like ene-reductases and alcohol dehydrogenases with the desired activity and stereoselectivity. nih.gov Optimization is then pursued through protein engineering techniques, such as directed evolution, to enhance enzyme stability, substrate scope, and catalytic efficiency. google.com Furthermore, optimizing reaction conditions like pH, temperature, co-solvents, and cofactor regeneration systems is critical for achieving high yields and enantiopurity on a preparative scale. researchgate.net

Photocatalytic Systems: Design in this area involves the selection of a photocatalyst with appropriate redox potentials to interact with the substrate upon light excitation. This includes polyoxometalates like the decatungstate anion for C-H activation or organic dyes like 4CzIPN for redox-neutral transformations. researchgate.netchemrxiv.org Optimization involves screening solvents, tuning the light source (wavelength and intensity), and modifying the substrate to be photo-active (e.g., conversion to an oxalate) to achieve efficient and selective bond formation. nih.gov

Advanced Analytical Methodologies for Characterization of 2 Phenylbutan 2 Ol and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

Polysaccharide-based CSPs are widely used due to their broad chiral recognition capabilities. chromatographyonline.com For compounds like 2-Phenylbutan-2-ol, columns with amylose or cellulose derivatives coated on a silica support are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. bgb-analytik.com

Another class of CSPs effective for the separation of chiral alcohols are Pirkle-type phases. bgb-analytik.com These are based on the principle of π-π interactions, hydrogen bonding, and steric hindrance to differentiate between enantiomers. For aromatic alcohols like this compound, these interactions are particularly effective. In some cases, derivatization of the alcohol to an ester or carbamate can enhance the interaction with the CSP and improve separation. scirp.org A study on the enantioresolution of a series of chiral benzyl alcohols demonstrated successful separation on a N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase after derivatization with aromatic acid chlorides. scirp.org

Table 1: Chiral Chromatography Conditions for Tertiary Benzylic Alcohols

Technique Chiral Stationary Phase (CSP) Mobile Phase/Carrier Gas Detection Application
HPLC Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Hexane/Isopropanol UV Enantiomeric excess and purity
HPLC Pirkle-type (e.g., N-(3,5-dinitrobenzoyl)-D-phenylglycine) Hexane/Ethanol (B145695) UV Enantiomeric separation after derivatization
GC Cyclodextrin-based (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) Helium FID/MS Enantiomeric analysis of volatile derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons, such as the chiral center in this compound, by showing correlations from the methyl and methylene protons to the quaternary carbon and the aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CH₃) ~ 0.8 (t) ~ 8
C2 (CH₂) ~ 1.8 (q) ~ 36
C3 (C-OH) - ~ 76
C4 (CH₃) ~ 1.5 (s) ~ 27
Aromatic CH ~ 7.2 - 7.4 (m) ~ 125 - 128
Aromatic C (ipso) - ~ 147
OH Variable -

(Predicted values based on typical chemical shifts for similar structures; t=triplet, q=quartet, s=singlet, m=multiplet)

Mass Spectrometry (MS) Techniques for Impurity Profiling and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for the identification and quantification of this compound and its impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of elemental compositions of the parent molecule and its fragments, as well as any potential impurities. sterlingpharmasolutions.com

The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this can result in the loss of an ethyl radical to form a stable oxonium ion, or the loss of a methyl radical.

Dehydration: This involves the elimination of a water molecule (loss of 18 amu) from the molecular ion, leading to the formation of an alkene radical cation. libretexts.org

Impurity profiling by GC-MS allows for the detection and identification of by-products from the synthesis of this compound, such as unreacted starting materials or side-products. The unique mass spectra of these impurities can be compared to spectral libraries for positive identification.

Table 3: Common Mass Spectral Fragments of this compound

m/z Fragment Ion Fragmentation Pathway
150 [C₁₀H₁₄O]⁺ Molecular Ion (M⁺)
132 [C₁₀H₁₂]⁺ Dehydration (M⁺ - H₂O)
121 [C₉H₁₃]⁺ Alpha-cleavage (M⁺ - C₂H₅)
105 [C₇H₅O]⁺ Rearrangement and fragmentation
77 [C₆H₅]⁺ Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of functional groups present in this compound. These vibrational spectroscopy methods are complementary and provide a molecular fingerprint of the compound.

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. As a tertiary alcohol, the C-O stretching vibration is expected to appear as a strong band around 1150 cm⁻¹. wiley.com Other characteristic absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. chemguide.co.uk

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound will produce strong signals in the Raman spectrum.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretching 3600-3200 (broad, strong) Weak
Aromatic C-H Stretching 3100-3000 (medium) Strong
Aliphatic C-H Stretching 3000-2850 (medium) Strong
Aromatic C=C Stretching 1600-1450 (medium) Strong
C-O Stretching ~1150 (strong) Medium

X-ray Crystallography for Absolute Configuration Determination of Chiral this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org While obtaining single crystals of this compound itself may be challenging due to its relatively low melting point, derivatization can be employed to create a crystalline solid suitable for X-ray diffraction analysis.

To determine the absolute configuration of a chiral alcohol, it can be reacted with a chiral derivatizing agent of known absolute configuration to form a diastereomeric mixture. These diastereomers can then be separated, and a single crystal of one of the diastereomers can be analyzed by X-ray crystallography. Since the absolute configuration of the chiral auxiliary is known, the absolute configuration of the alcohol can be unambiguously determined. sci-hub.senih.gov Another approach is the use of co-crystallization with a suitable host molecule. nih.gov

The resulting crystal structure provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, thereby confirming the absolute stereochemistry of the chiral center.

Optical Rotation and Circular Dichroism for Enantiomeric Purity Assessment

Optical rotation and circular dichroism (CD) are chiroptical techniques used to characterize chiral molecules like this compound and assess their enantiomeric purity.

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. By measuring the observed rotation of a sample of known concentration and path length, the enantiomeric excess can be determined if the specific rotation of the pure enantiomer is known.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Chiral alcohols are known to exhibit Cotton effects in the UV region, and their CD spectra can be used to distinguish between enantiomers. rsc.org Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov The sign and magnitude of the CD bands are highly sensitive to the stereochemistry of the molecule.

Mechanistic Biotransformation and Degradation Pathways of 2 Phenylbutan 2 Ol

Enzymatic Transformation Pathways of 2-Phenylbutan-2-ol

The enzymatic transformation of tertiary alcohols like this compound is primarily initiated by oxidation reactions, with the Cytochrome P450 (CYP) enzyme superfamily playing a crucial role. nih.gov These monooxygenase enzymes are central to Phase I metabolism, where they introduce or expose functional groups on a substrate, typically making it more water-soluble and preparing it for further metabolic steps. scentspiracy.com

For tertiary alcohols, the metabolic process generally involves the following steps:

Oxidation: Cytochrome P450 enzymes catalyze the oxidation of the tertiary alcohol. For instance, the analogous compound 2-phenyl-2-propanol (B165765) is a primary metabolite of cumene, a transformation mediated by the CYP450 system. nih.gov This initial oxidation would likely convert this compound into a more reactive intermediate.

Further Metabolism: Following initial oxidation, the resulting intermediates can undergo further enzymatic reactions. While specific metabolites for this compound are not documented in the available literature, by analogy to other tertiary alcohols, this could involve hydroxylation and subsequent cleavage of the carbon chain.

The table below summarizes the key enzymatic steps expected in the biotransformation of tertiary alcohols.

Metabolic Step Enzyme Family General Transformation Expected Outcome for this compound
Initial OxidationCytochrome P450 (CYP)Introduction of an oxygen atomFormation of an unstable intermediate
Further Oxidation/HydrolysisVarious Hydrolases/DehydrogenasesCleavage of carbon bonds, formation of carboxylic acidsGeneration of smaller, more polar metabolites
ConjugationTransferases (e.g., UGTs)Addition of polar molecules (e.g., glucuronic acid)Formation of water-soluble conjugates for excretion

Metabolite Identification and Elucidation of Biotransformation Pathways of this compound Analogues

Studies on analogues of this compound have provided crucial insights into potential biotransformation pathways.

Degradation of Aliphatic Tertiary Alcohols: Research on tert-amyl alcohol (TAA), a non-aromatic tertiary alcohol, by the bacterium Aquincola tertiaricarbonis L108 revealed a novel degradation pathway. Contrary to the expected hydroxylation, the initial step involves desaturation catalyzed by the Rieske nonheme mononuclear iron oxygenase MdpJ. thermofisher.comwikipedia.org This reaction forms the hemiterpene 2-methyl-3-buten-2-ol. thermofisher.comwikipedia.org A similar initial hydroxylation step to form 2-methylpropan-1,2-diol, which is then oxidized to 2-hydroxyisobutyric acid, is proposed for the degradation of tert-butyl alcohol (TBA). thermofisher.comwikipedia.org

Degradation of Phenylalkanes: The yeast Candida maltosa has been shown to degrade phenylalkanes with varying alkyl chain lengths. Incubation with phenyldecane, phenyloctane, and phenylhexane resulted in the production of metabolites such as 4-phenylbutanoic acid, 4-phenyl-3-butenoic acid, and phenylacetic acid. This suggests that microbial degradation can involve oxidation of the alkyl side chain leading to the formation of phenyl-substituted carboxylic acids.

Metabolism of Phenyl-substituted Alcohols: The biotransformation of raspberry ketone by cultured cells of Phytolacca americana involves reduction to (2S)-4-(4-hydroxyphenyl)-2-butanol, followed by hydroxylation and glucosylation to form various glycosides. wikipedia.org

The table below details the identified metabolites from the degradation of various analogues of this compound.

Analogue Compound Organism/System Identified Metabolites Metabolic Pathway
tert-Amyl Alcohol (TAA)Aquincola tertiaricarbonis L1082-Methyl-3-buten-2-ol, 3-Methylcrotonic acidDesaturation
tert-Butyl Alcohol (TBA)Aerobic Bacteria2-Methylpropan-1,2-diol, 2-Hydroxyisobutyric acidHydroxylation, Oxidation
Phenylalkanes (e.g., Phenyldecane)Candida maltosa4-Phenylbutanoic acid, 4-Phenyl-3-butenoic acid, Phenylacetic acidSide-chain oxidation
Raspberry KetonePhytolacca americana(2S)-4-(4-hydroxyphenyl)-2-butanol, various glycosidesReduction, Hydroxylation, Glucosylation
2-Phenyl-2-propanol (from Cumene)Human2-Phenylpropionic acidOxidation

Microorganism-Mediated Degradation Studies of this compound and Related Alcohols

Microorganisms, particularly bacteria and fungi, are known to degrade tertiary alcohols, although the process is often slow. thermofisher.comwikipedia.org

Bacterial Degradation: Bacteria capable of degrading tertiary alcohols are often isolated from contaminated environments like soil and groundwater. nih.gov

Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1: These bacteria are known to metabolize tert-amyl alcohol (TAA). thermofisher.com The key enzyme, MdpJ, is a putative tertiary alcohol monooxygenase that functions as a desaturase. thermofisher.com

Aerobic Bacteria and TBA: Numerous aerobic bacteria can grow on tert-butyl alcohol (TBA), using it as a carbon and energy source. wikidata.org The degradation pathway typically involves oxygenase enzymes that "activate" the inert tertiary structure by inserting an oxygen atom. wikidata.org

Fungal Degradation: Filamentous fungi are also capable of metabolizing a wide range of organic compounds, including aromatic alcohols.

Yeast and 2-Phenylethanol (B73330): Yeasts like Saccharomyces cerevisiae can produce 2-phenylethanol, a related aromatic alcohol, through the Ehrlich pathway from L-phenylalanine. fishersci.fithegoodscentscompany.com This pathway involves transamination, decarboxylation, and reduction steps.

Fungi and Aromatic Compounds: Filamentous fungi such as Annulohypoxylon stygium have been reported to produce 2-phenylethanol, indicating their capacity to metabolize aromatic compounds. fishersci.ca

The slow degradation rate of tertiary alcohols like this compound is attributed to the steric hindrance around the hydroxyl-bearing carbon atom, which makes it less accessible to enzymatic attack compared to primary or secondary alcohols.

Applications and Emerging Research Directions in 2 Phenylbutan 2 Ol Chemistry

2-Phenylbutan-2-ol as a Chiral Building Block in Advanced Organic Synthesis

The presence of a chiral center makes this compound a significant compound in the realm of asymmetric synthesis. vulcanchem.comsolubilityofthings.com Chiral building blocks are fundamental in medicinal chemistry and drug development, where the stereochemistry of a molecule can dictate its pharmacological activity. smolecule.com The enantiomers of a chiral drug can have different biological activities; for instance, one enantiomer may be therapeutic while the other is inactive or even harmful. vulcanchem.com

The unique stereochemistry of molecules like (2R)-2-phenylbutan-2-ol makes them valuable for the development of chiral drugs. smolecule.com Its structure allows it to interact selectively with biological targets. smolecule.com The synthesis of enantiomerically pure compounds often relies on starting materials, or chiral auxiliaries, that can direct the stereochemical outcome of a reaction. A chiral auxiliary is a group that is temporarily incorporated into a synthesis to control the formation of a new stereocenter. wikipedia.orgslideshare.net While this compound itself can be a target of asymmetric synthesis, its derivatives are also employed as building blocks for therapeutically important molecules, such as inhibitors of HIV protease. d-nb.info

The development of methods to produce enantiomerically pure forms of such alcohols is a critical area of research. vulcanchem.com Asymmetric synthesis and kinetic resolution are key strategies. For example, enzyme-catalyzed kinetic resolution of phenylalkanols using lipases has been explored to separate enantiomers, although the efficiency can be highly dependent on the structure of the substrate and the acyl group used. researchgate.netdiva-portal.org

Utilization of this compound as a Key Synthetic Intermediate for Fine Chemicals

This compound and its structural isomers serve as important intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals and fragrances. solubilityofthings.comsmolecule.comcymitquimica.com

In the pharmaceutical industry , the core structure of phenyl-substituted butanols is found in numerous biologically active compounds. For example, derivatives of 1,3-diamino-4-phenylbutan-2-ol are crucial building blocks for HIV protease inhibitors. d-nb.info Research has also explored the potential of related structures, such as 4-amino-2-phenylbutan-2-ol (B3207529) derivatives, as ligands for the serotonin (B10506) transporter and GABA-A receptors. vulcanchem.com The synthesis of these complex molecules often begins with simpler, readily available precursors, with phenyl-alkanol structures serving as key intermediates. d-nb.info

In the fragrance and flavor industry , phenyl-substituted alcohols are valued for their aromatic properties. smolecule.comontosight.ai For instance, 2-methyl-4-phenyl-2-butanol, a structural isomer of this compound, is known as "muguet carbinol" and possesses a floral scent reminiscent of lily of the valley and hyacinth. google.com It is used in perfumes, soaps, and other personal care products. ontosight.aigoogle.com This compound also acts as a precursor for other fragrances, such as 4-cyclohexyl-2-methylbutan-2-ol. google.com Similarly, 2-methyl-3-phenylbutan-2-ol (B3051307) is used as an intermediate in the synthesis of perfumes and flavoring agents. solubilityofthings.com

The following table summarizes the application of this compound and its isomers as synthetic intermediates:

CompoundIndustryApplicationReference
(2R)-2-phenylbutan-2-olPharmaceuticals, Fragrance, FlavorBuilding block for chiral drugs, aromatic compounds, and flavorings. smolecule.com
2-Methyl-4-phenyl-2-butanolFragrance, Pharmaceuticals, AgrochemicalsFragrance ingredient (muguet carbinol) and synthetic intermediate. cymitquimica.comontosight.aigoogle.com
2-Methyl-3-phenylbutan-2-olFragrance, Flavor, PharmaceuticalsIntermediate for perfumes and flavoring agents. solubilityofthings.com

Mechanistic Studies of Interactions between this compound and Biological Macromolecules (e.g., Enzymes, Receptors)

Understanding the interactions between small molecules like this compound and biological macromolecules is crucial for drug design and toxicology. The specific structural features of this compound—the hydroxyl group and the phenyl ring—govern its biological interactions.

The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active sites of enzymes or the binding pockets of receptors, influencing their structure and function. The phenyl group can engage in hydrophobic or van der Waals interactions with nonpolar regions of these macromolecules.

Studies on related compounds provide insight into these mechanisms. For example, research on (2R)-2-phenylbutan-2-ol has shown it can influence enzyme activities and receptor binding affinities, with potential to inhibit pathways involved in inflammation. smolecule.com The chiral nature of the molecule is critical, as it allows for selective interaction with specific biological targets. smolecule.com Computational modeling, such as molecular docking, can be used to predict and validate these interactions. For instance, docking studies can help understand how structural modifications, like adding substituents to the phenyl ring, might enhance binding to a target like cyclooxygenase-2 (COX-2).

The metabolism of such compounds is often mediated by cytochrome P450 enzymes. The oxidation of benzodioxole derivatives by P450 enzymes, for example, is known to lead to the formation of catechol metabolites and can result in enzyme inactivation through the formation of stable carbene complexes. nih.gov

Development of Novel Synthetic Methodologies Inspired by this compound Transformations

The chemical transformations of this compound and related tertiary alcohols have inspired the development of new synthetic methods. Standard reactions of alcohols, such as oxidation, reduction, and substitution, are well-established. For instance, tertiary alcohols like 2-methyl-1-phenylbutan-2-ol (B1584244) are generally resistant to mild oxidation but can be oxidized to ketones under stronger conditions. slideshare.net The hydroxyl group can also be substituted by other functional groups using various reagents.

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. Research in this area includes:

Catalytic Reactions: The synthesis of this compound can be achieved via the reaction of a ketone (like acetophenone (B1666503) or ethyl phenyl ketone) with an appropriate Grignard reagent (like ethylmagnesium bromide or methylmagnesium bromide). doubtnut.comvedantu.com The optimization of such reactions, for example through the use of catalytic additives or continuous flow reactors, is an active area of research.

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. The bioreduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus is a method to produce (2R)-1-phenylbutan-2-ol with high enantioselectivity. smolecule.com Similarly, engineered lipases are being developed for the highly enantioselective acylation of phenylalkanols. diva-portal.org

Novel Reagent Systems: The development of new reagent systems can improve reaction efficiency. For example, the combination of zinc borohydride (B1222165) (Zn(BH₄)₂) with charcoal has been shown to be an effective system for the reduction of various carbonyl compounds to their corresponding alcohols. scielo.org.mx

The study of elimination reactions involving derivatives of this compound, such as the E2 elimination of the tosylate of (2R,3S)-3-phenylbutan-2-ol, provides fundamental insights into reaction mechanisms and stereochemical control. diva-portal.org

Future Research Perspectives and Unexplored Avenues in this compound Chemistry

Despite the existing body of research, several avenues in the chemistry of this compound remain ripe for exploration. Future research is likely to focus on several key areas:

Advanced Asymmetric Synthesis: While methods exist, the development of more efficient and highly selective catalytic asymmetric syntheses for this compound and its derivatives is a continuing goal. This includes the design of new chiral catalysts and the optimization of biocatalytic routes to achieve near-perfect enantioselectivity under scalable and sustainable conditions. vulcanchem.com Exploring strategies like using a catalytically formed chiral auxiliary presents a novel approach to controlling stereoselectivity. nih.gov

Expansion of Pharmaceutical Applications: The structural motif of this compound is present in many bioactive molecules. Future work could involve designing and synthesizing novel libraries of this compound derivatives for screening against a wider range of biological targets. This could lead to the discovery of new therapeutic agents for various diseases. d-nb.info

Green Chemistry and Sustainable Processes: There is a growing demand for chemical processes that are more environmentally friendly. Future research will likely focus on developing syntheses for this compound and its derivatives that utilize greener solvents (like water), renewable starting materials, and energy-efficient processes like flow chemistry. scielo.org.mx

Mechanistic Elucidation: Deeper investigation into the mechanisms of action of this compound-containing compounds with their biological targets is needed. Advanced techniques in structural biology and computational chemistry could provide a more detailed picture of these interactions, facilitating the rational design of more potent and selective molecules.

New Materials and Applications: While the focus has been on fine chemicals, the unique properties of this compound could potentially be exploited in materials science, for example, as a chiral dopant in liquid crystals or as a monomer for specialty polymers. These avenues remain largely unexplored.

Q & A

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer :
  • Reproducibility Check : Repeat experiments to rule out technical errors.
  • Parameter Refinement : Adjust computational models (e.g., solvent effect corrections in DFT).
  • Peer Consultation : Collaborate with crystallography or spectroscopy experts to validate assignments, as done in resolving (E)-4-Phenylbutan-2-one oxime structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.